molecular formula C18H18N2O2S B284482 3-allyl-5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B284482
M. Wt: 326.4 g/mol
InChI Key: AZTXMNZEGCPBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thienopyrimidines. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-allyl-5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that the compound may exert its biological effects by inhibiting specific enzymes or signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high potency and selectivity towards specific biological targets. However, one limitation is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 3-allyl-5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. Some of these include:
1. Investigating the compound's potential as a therapeutic agent for the treatment of viral infections such as COVID-19.
2. Developing novel synthetic analogs of this compound with improved pharmacological properties.
3. Studying the compound's mechanism of action in more detail to identify new biological targets and pathways.
4. Conducting preclinical and clinical trials to evaluate the safety and efficacy of the compound in humans.
5. Exploring the potential of this compound as a tool for chemical biology research, such as in the development of new probes for imaging and sensing biological molecules.

Synthesis Methods

The synthesis of 3-allyl-5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. The general method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester with 4-ethoxybenzaldehyde in the presence of a catalyst such as acetic anhydride, followed by the addition of allyl bromide and ammonium acetate. The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

3-allyl-5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. The compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N2O2S/c1-4-10-20-11-19-17-16(18(20)21)15(12(3)23-17)13-6-8-14(9-7-13)22-5-2/h4,6-9,11H,1,5,10H2,2-3H3

InChI Key

AZTXMNZEGCPBFC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)CC=C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC3=C2C(=O)N(C=N3)CC=C)C

Origin of Product

United States

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